molecular formula C27H24N2O4 B2726997 2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate CAS No. 956731-14-9

2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate

Cat. No. B2726997
CAS RN: 956731-14-9
M. Wt: 440.499
InChI Key: SPSOPJXALCOOAI-ZSPKOWADSA-N
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Description

The compound “2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate” is a chemical compound with the molecular formula C27H24N2O4 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C27H24N2O4 . The InChI code for this compound is 1S/C20H21N3O5/c1-11-8-14 (22-28-11)18 (26)27-16-7-5-4-6-13 (16)15-9-20 (3)10-17 (25)21-19 (20)23 (15)12 (2)24/h4-8,15,19H,9-10H2,1-3H3, (H,21,25)/t15?,19?,20-/m1/s1 .

Scientific Research Applications

Antitumor Applications

A notable application of compounds structurally related to 2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate is in the realm of antitumor activity. For instance, a study on the design, synthesis, and structural analysis of a potent dual inhibitor targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) demonstrated significant antitumor potential. The compound showcased inhibitory effects against TS from various sources and DHFR from human, Toxoplasma gondii, and Pneumocystis carinii, indicating a promising avenue for cancer treatment through dual inhibition of these critical enzymes. The antitumor activity was attributed to the compound's effective inhibition of tumor cell growth in culture, with low cross-resistance compared to methotrexate, a common chemotherapy medication (Gangjee et al., 2000).

Catalytic and Material Synthesis

Compounds bearing similarity to the chemical structure have been utilized in catalytic processes and material synthesis, demonstrating their versatility beyond biological applications. One study explored the use of pyrrole as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp2)-H bonds, leading to the successful methylation, alkylation, or benzylation of 2-phenylpyrroles. This methodology highlights the compound's potential in facilitating regioselective chemical transformations, which could be valuable in synthesizing complex organic molecules and materials with precise structural configurations (Wiest et al., 2016).

Photoluminescence and Molecular Interactions

In the domain of photoluminescence and molecular interactions, complexes derived from pyrrole and related compounds have exhibited notable properties. A study on zinc(II), iron(II/III), and ruthenium(II) complexes with o-phenylenediamine derivatives revealed fascinating magnetic and catalytic behaviors, alongside photoluminescent properties. These complexes were explored for their ability to catalyze the oxidation of xylenes under microwave irradiation, showcasing the potential of such compounds in photochemical reactions and as catalysts in organic synthesis (Chaudhuri et al., 2013).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

[2-[(3aR)-1-benzoyl-3a-methyl-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-27-16-21(20-14-8-9-15-22(20)33-25(32)19-12-6-3-7-13-19)29(26(27)28-23(30)17-27)24(31)18-10-4-2-5-11-18/h2-15,21,26H,16-17H2,1H3,(H,28,30)/t21?,26?,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSOPJXALCOOAI-ZSPKOWADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(N(C1NC(=O)C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(N(C1NC(=O)C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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